molecular formula C12H12F3NO B8735331 1-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone

1-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone

Cat. No. B8735331
M. Wt: 243.22 g/mol
InChI Key: QIXORTWTAVZFFR-UHFFFAOYSA-N
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Patent
US09181182B2

Procedure details

To a stirred solution of 2,3,4,5-tetrahydro-1H-benzo[d]azepine (0.25 g, 1.7 mmol) in anhydrous CH2Cl2 (5 ml), Et3N (0.28 ml, 2 mmol) was added at 0° C. and under N2, followed by (CF3CO)2O (0.29 ml, 2 mmol) and the resulting mixture was stirred for 1 h, than washed with aqueous NaHCO3 and H2O. The organic layer was dried over MgSO4, filtered and the filtrate was evaporated to dryness to give the title product (0.418 g, 100%), as pale oil. 1H-NMR (CDCl3) 3.6-3.97 (m, 8H); 7.11-7.19 (m, 4H).
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
0.28 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.29 mL
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[CH2:5][CH2:4][NH:3][CH2:2]1.CCN(CC)CC.[O:19](C(C(F)(F)F)=O)[C:20]([C:22]([F:25])([F:24])[F:23])=O>C(Cl)Cl>[F:23][C:22]([F:25])([F:24])[C:20]([N:3]1[CH2:2][CH2:1][C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[CH2:5][CH2:4]1)=[O:19]

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
C1CNCCC2=C1C=CC=C2
Name
Quantity
0.28 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.29 mL
Type
reactant
Smiles
O(C(=O)C(F)(F)F)C(=O)C(F)(F)F

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
than washed with aqueous NaHCO3 and H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(C(=O)N1CCC2=C(CC1)C=CC=C2)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.418 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 101.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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